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molecular formula C9H12KNO2 B1371529 Potassium 2-(1-cyanocyclohexyl)acetate CAS No. 133481-12-6

Potassium 2-(1-cyanocyclohexyl)acetate

Cat. No. B1371529
M. Wt: 205.3 g/mol
InChI Key: AIPKMNGCAXYDJB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05132451

Procedure details

To a 250-mL flask under nitrogen is added 14.8 g (0.13 mol) of potassium tertiary butoxide followed by 74 mL of tetrahydrofuran. The solution is stirred for 10 minutes, suction filtered, and washed using 50 mL of tetrahydrofuran. The filtrates are combined and transferred into an addition funnel on a separate 250-mL flask containing 20 g (0.12 mol) of dried 1-cyanocyclohexaneacetic acid and 100 mL of tetrahydrofuran. The potassium tertiary butoxide solution is added dropwise over 5 minutes to the previous solution. The precipitate is cooled in an ice bath, suction filtered, and washed with 25 mL of cold tetrahydrofuran. The filter cake is dried in a vacuum oven at 50° C. for 16 hours to give 24.8 g of potassium 1-cyanocyclohexaneacetate as a white crystalline solid; mp 196-199° C.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
74 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+:6].[C:7]([C:9]1([CH2:15][C:16]([OH:18])=[O:17])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1)#[N:8]>O1CCCC1>[C:7]([C:9]1([CH2:15][C:16]([O-:18])=[O:17])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1)#[N:8].[K+:6] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(#N)C1(CCCCC1)CC(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
74 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
suction filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
transferred into an addition funnel on a separate 250-mL flask
TEMPERATURE
Type
TEMPERATURE
Details
The precipitate is cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
suction filtered
WASH
Type
WASH
Details
washed with 25 mL of cold tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
The filter cake is dried in a vacuum oven at 50° C. for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(#N)C1(CCCCC1)CC(=O)[O-].[K+]
Measurements
Type Value Analysis
AMOUNT: MASS 24.8 g
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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